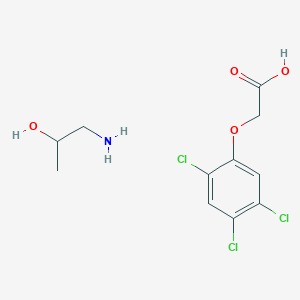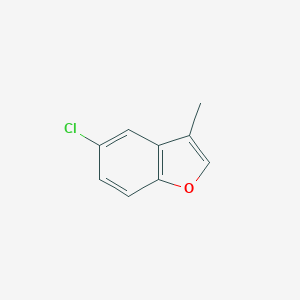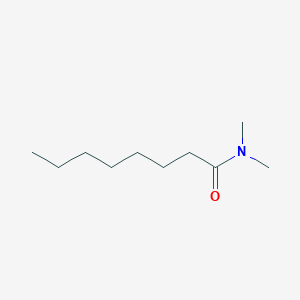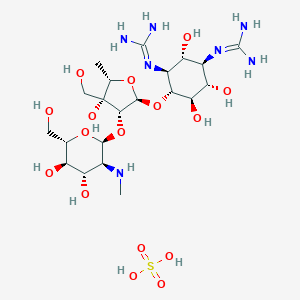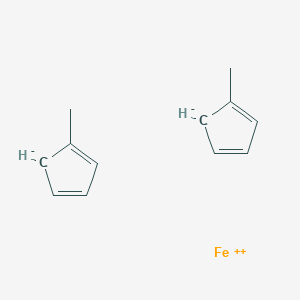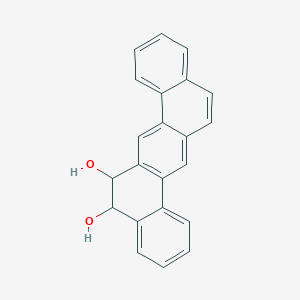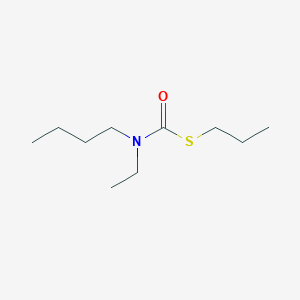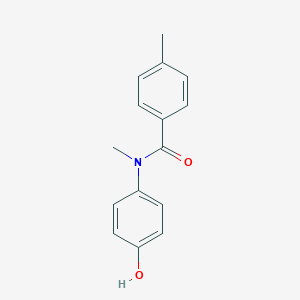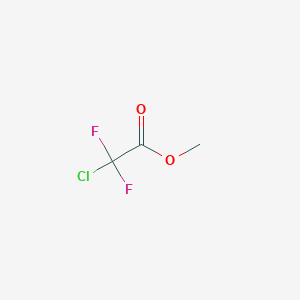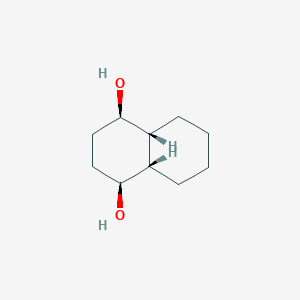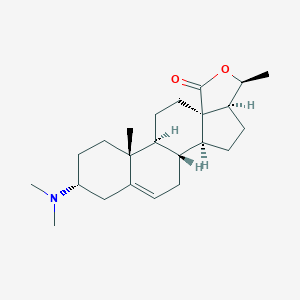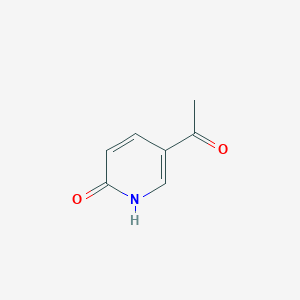
5-Acetylpyridin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
Efficient synthesis methods for pyridin-2(1H)-ones, including 5-acetylpyridin-2(1H)-one, have been developed through various chemical reactions. One prominent method involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes and 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, leading to highly substituted pyridin-2(1H)-ones via sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan et al., 2007); (Xiang et al., 2007).
Molecular Structure Analysis
The molecular structure of 5-acetylpyridin-2(1H)-one derivatives has been elucidated through X-ray diffraction analysis and synthesis from precursors like 2-acetylpyridine. These structures reveal important insights into the conformation and crystal packing of the compound, providing a basis for further chemical modification and application (Fenton et al., 1985).
Chemical Reactions and Properties
5-Acetylpyridin-2(1H)-one participates in various chemical reactions, leading to the synthesis of novel compounds. These reactions include the formation of pyridinium analogs through quaternization, which is associated with strong red shifts in UV-vis absorption spectra, indicating enhanced π-electron delocalization (Bunten & Kakkar, 1996).
Physical Properties Analysis
The synthesis and structure of derivatives such as 5-acetyl-2'-deoxyuridine highlight the physical properties of the compound, including its crystal structure and the planarity of its pyrimidine ring. These properties are crucial for understanding the compound's behavior in different chemical contexts and for designing derivatives with desired physical characteristics (Barr et al., 1980).
Chemical Properties Analysis
The chemical properties of 5-acetylpyridin-2(1H)-one and its derivatives have been explored through various studies. For instance, the synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one using magnetically recoverable heterogeneous catalysts showcases the compound's reactivity and the efficiency of novel synthesis methods (Pachpinde & Langade, 2019).
Applications De Recherche Scientifique
Coordination Chemistry and Catalysis
5-Acetylpyridin-2(1H)-one has been utilized in the synthesis of chalcogenated Schiff bases, which were further complexed with palladium(II). These complexes have shown promise in catalytic applications, specifically in Suzuki–Miyaura coupling reactions, demonstrating the utility of 5-Acetylpyridin-2(1H)-one derivatives in facilitating high turnover numbers (TONs) and good conversion rates in catalytic processes (Singh et al., 2012).
Synthesis of Novel Biological Active Compounds
Research on 2-acetylpyridine derivatives, including those related to 5-Acetylpyridin-2(1H)-one, has led to the development of compounds with significant biological applications. These compounds have been evaluated for their potential in medicinal chemistry, including their use as synthetic models for metalloproteins/enzymes and contributions to the fields of cancer diagnosis, treatment of tumors, and as antimicrobial agents (Ali, 2012).
Development of Single-Molecule Magnets
A novel transformation of 2-acetylpyridine resulted in a disk-like Co(III)Co(II)_6 cluster, showcasing the application of 5-Acetylpyridin-2(1H)-one derivatives in the field of magnetism. This particular cluster has been studied for its properties as a single molecule magnet, highlighting the potential of such compounds in advancing magnetic storage technologies (Kitos et al., 2011).
Structural and Spectroscopic Studies
Transition metal ion complexes synthesized from 2-acetylpyridine 4N-(2-pyridyl) thiosemicarbazone, closely related to 5-Acetylpyridin-2(1H)-one, have been characterized through structural, spectroscopic, and biological studies. These complexes have shown significant biological activities, including DNA and protein degradation effects and strong antioxidative properties, further emphasizing the chemical versatility and application breadth of 5-Acetylpyridin-2(1H)-one derivatives (el-Ayaan et al., 2009).
Efficient Synthesis Methods
5-Acetylpyridin-2(1H)-one has also been at the center of methodological advancements in organic synthesis, exemplified by the efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, illustrating the compound's role in facilitating novel synthetic pathways (Pan et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
5-acetyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNAPXPEWSOPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579101 | |
| Record name | 5-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylpyridin-2(1H)-one | |
CAS RN |
1124-29-4 | |
| Record name | 5-Acetylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-acetylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

